molecular formula C10H13NO4 B12883173 alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate CAS No. 94133-60-5

alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate

Cat. No.: B12883173
CAS No.: 94133-60-5
M. Wt: 211.21 g/mol
InChI Key: JDOLHIYLZCMCCM-UHFFFAOYSA-N
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Description

Alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate is a chemical compound with the molecular formula C10H12NO4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate can be achieved through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Another method involves the use of a catalytic ruthenium complex and an alkali metal base to enable a virtually salt-free and straightforward bimolecular assembly, giving N-unsubstituted pyrroles through fully unmasked α-amino aldehydes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and the availability of starting materials. The use of catalytic systems and optimized reaction conditions ensures high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce various N-substituted pyrroles .

Mechanism of Action

The mechanism of action of alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

CAS No.

94133-60-5

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-(1-carboxypropyl)-1-methylpyrrole-3-carboxylic acid

InChI

InChI=1S/C10H13NO4/c1-3-6(9(12)13)8-7(10(14)15)4-5-11(8)2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

JDOLHIYLZCMCCM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CN1C)C(=O)O)C(=O)O

Origin of Product

United States

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